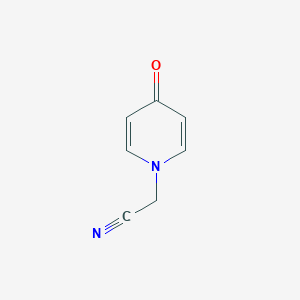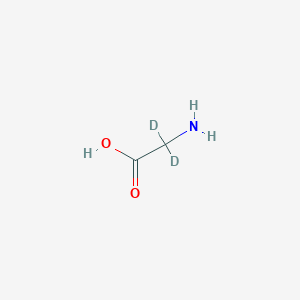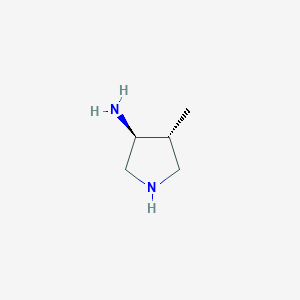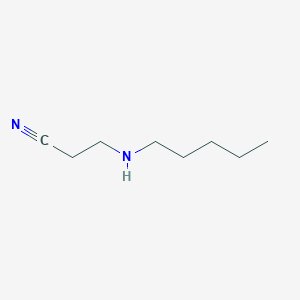
2-(4-Oxopyridin-1-YL)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Oxopyridin-1-YL)acetonitrile, also known as OPAN, is a chemical compound that has been widely studied for its potential applications in scientific research. OPAN is a heterocyclic compound that contains a pyridine ring and a nitrile group. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research fields.
Mécanisme D'action
The mechanism of action of 2-(4-Oxopyridin-1-YL)acetonitrile is complex and not fully understood. It is thought to act as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to modulate ion channels, including the NMDA receptor and the GABA receptor. These effects may be responsible for its ability to enhance cognitive function and memory.
Effets Biochimiques Et Physiologiques
2-(4-Oxopyridin-1-YL)acetonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function and memory, making it a promising candidate for use in the treatment of cognitive disorders such as Alzheimer's disease. It has also been shown to have anticonvulsant and analgesic effects, making it a potential candidate for use in the treatment of epilepsy and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-Oxopyridin-1-YL)acetonitrile in lab experiments is its ability to selectively inhibit certain enzymes and modulate ion channels. This makes it a valuable tool for studying the mechanisms of these enzymes and channels. However, one of the limitations of using 2-(4-Oxopyridin-1-YL)acetonitrile is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on 2-(4-Oxopyridin-1-YL)acetonitrile. One area of interest is the development of novel drugs based on 2-(4-Oxopyridin-1-YL)acetonitrile. Its ability to selectively inhibit certain enzymes and modulate ion channels makes it a promising candidate for the development of drugs for the treatment of a range of disorders. Another area of interest is the study of its potential neuroprotective effects. It has been shown to have antioxidant properties, which may make it a potential candidate for the treatment of neurodegenerative disorders. Finally, there is interest in exploring the potential use of 2-(4-Oxopyridin-1-YL)acetonitrile in the treatment of cancer. Its cytotoxic effects at high concentrations may make it a valuable tool for the development of novel cancer therapies.
Méthodes De Synthèse
The synthesis of 2-(4-Oxopyridin-1-YL)acetonitrile can be achieved through a variety of methods, including the reaction of pyridine-4-carboxaldehyde with malononitrile in the presence of a base. Other methods involve the reaction of pyridine-4-carboxylic acid with thionyl chloride, followed by reaction with malononitrile. These methods have been shown to yield high purity 2-(4-Oxopyridin-1-YL)acetonitrile with good yields.
Applications De Recherche Scientifique
2-(4-Oxopyridin-1-YL)acetonitrile has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the modulation of ion channels. These effects make it a promising candidate for use in a range of research fields, including drug discovery, neuroscience, and biochemistry.
Propriétés
Numéro CAS |
115698-15-2 |
|---|---|
Nom du produit |
2-(4-Oxopyridin-1-YL)acetonitrile |
Formule moléculaire |
C7H6N2O |
Poids moléculaire |
134.14 g/mol |
Nom IUPAC |
2-(4-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H6N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-5H,6H2 |
Clé InChI |
PCFBIPVGTIHCNJ-UHFFFAOYSA-N |
SMILES |
C1=CN(C=CC1=O)CC#N |
SMILES canonique |
C1=CN(C=CC1=O)CC#N |
Synonymes |
1(4H)-Pyridineacetonitrile,4-oxo-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)